Protoverine
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Overview
Description
Protoverine is an alkaloid.
Scientific Research Applications
Hypotensive Activity and Structure
Protoverine derivatives have been studied for their hypotensive activity, exploring the relationship between their structure and their blood pressure-lowering effects. Kupchan et al. (1961) conducted a study on protoverine derivatives, which helped in understanding the structure-activity relationships in these compounds (Kupchan, Weaver, Ayres, & Hensler, 1961).
Action on Skeletal Muscle
Research by Gujral and Flacke (1968) investigated the effects of protoverine esters on mammalian skeletal muscle. They found that certain protoverine esters caused an increase in muscle tension output without affecting tetanic tension (Gujral & Flacke, 1968).
Synthetic Hypotensive Analogs of Protoveratrines
Kupchan et al. (1962) also studied synthetic hypotensive analogs of protoveratrines, focusing on the impact of structural changes on their hypotensive potency. They prepared a series of protoverine tetraesters and evaluated their pharmacological properties (Kupchan, Fujita, Grivas, & Weaver, 1962).
Toxicity and Circulatory Action
Krayer, Moe, and Méndez (1944) conducted a comparative study on the toxicity and circulatory action of protoveratrine, a triacyl ester of protoverine. They found significant differences in toxicity and cardiovascular effects between protoveratrine and other similar compounds (Krayer, Moe, & Méndez, 1944).
In Silico Toxicity Prediction
Banerjee et al. (2018) developed ProTox-II, a webserver that incorporates molecular similarity, pharmacophores, and machine learning for predicting the toxicity of chemicals, including protoverine. This tool is valuable for assessing the safety profile of chemicals like protoverine (Banerjee, Eckert, Schrey, & Preissner, 2018).
Protocells Research
Rasmussen (2008) discussed the creation of protocells in the laboratory, which are minimal versions of cells made from nonliving materials. This research, while not directly related to protoverine, involves the exploration of life-like properties from nonliving matter (Rasmussen, 2008).
properties
CAS RN |
76-45-9 |
---|---|
Product Name |
Protoverine |
Molecular Formula |
C27H43NO9 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,17,22,23-octol |
InChI |
InChI=1S/C27H43NO9/c1-11-4-5-14-24(3,34)16-12(10-28(14)9-11)13-8-25-21(26(13,35)22(33)17(16)30)19(32)18(31)20-23(25,2)7-6-15(29)27(20,36)37-25/h11-22,29-36H,4-10H2,1-3H3/t11-,12-,13-,14-,15-,16+,17+,18-,19+,20-,21+,22-,23-,24+,25+,26-,27+/m0/s1 |
InChI Key |
CKJAABZFXLMMCS-MKKPLVDTSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@@H](CN2C1)[C@@H]4C[C@@]56[C@H]([C@@]4([C@H]([C@@H]3O)O)O)[C@@H]([C@@H]([C@H]7[C@@]5(CC[C@@H]([C@]7(O6)O)O)C)O)O)(C)O |
SMILES |
CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(C(C7C5(CCC(C7(O6)O)O)C)O)O)(C)O |
Canonical SMILES |
CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(C(C7C5(CCC(C7(O6)O)O)C)O)O)(C)O |
Other CAS RN |
76-45-9 |
synonyms |
protoverine protoverine, monohydrochloride, (3beta,4alpha,6alpha,7alpha,15alpha,16beta)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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